Superior Hydrolytic Stability of 2'-O-Alkyl Phosphoramidites Under Acidic Synthesis Conditions
The 2'-O-alkyl class of phosphoramidites, which includes the C22 variant, demonstrates significantly higher hydrolytic stability at pH 5.5 compared to 2'-deoxy N3'→P5' phosphoramidates (NPOs). This is a critical advantage during the detritylation and coupling steps of solid-phase synthesis, where acidic conditions can otherwise lead to premature cleavage of the growing oligonucleotide chain [1].
| Evidence Dimension | Hydrolytic stability at pH 5.5 |
|---|---|
| Target Compound Data | Higher stability (qualitative assessment) |
| Comparator Or Baseline | 2'-deoxy N3'→P5' phosphoramidates (NPOs) |
| Quantified Difference | Not explicitly quantified in the source; the statement is a qualitative comparison. |
| Conditions | pH 5.5 buffer, relevant to oligonucleotide synthesis conditions |
Why This Matters
Enhanced stability under acidic conditions directly correlates with higher crude purity and yield of the final oligonucleotide, reducing costly synthesis failures and purification burdens.
- [1] Martínez-Montero S, et al. New Oligonucleotide 2′-O-Alkyl N3′→P5′ (Thio)-Phosphoramidates as Potent Antisense Agents: Physicochemical Properties and Biological Activity. Nucleic Acid Ther. 2023;33(2):101-114. View Source
